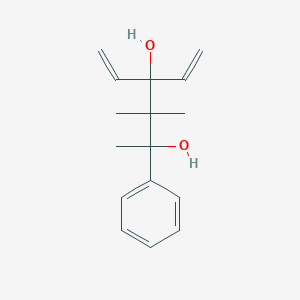
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol is an organic compound characterized by its unique structure, which includes an ethenyl group, two hydroxyl groups, and a phenyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted hexene derivative, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps, such as distillation and recrystallization, are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethenyl-3,3-dimethyl-2-phenylhexane-2,4-diol: Lacks the double bond in the hexene backbone.
3,3-Dimethyl-2-phenylhex-5-ene-2,4-diol: Lacks the ethenyl group.
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-1,4-diol: Has a hydroxyl group at a different position.
Uniqueness
4-Ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethenyl and phenyl groups, along with the hydroxyl groups, makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
61841-24-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-ethenyl-3,3-dimethyl-2-phenylhex-5-ene-2,4-diol |
InChI |
InChI=1S/C16H22O2/c1-6-16(18,7-2)14(3,4)15(5,17)13-11-9-8-10-12-13/h6-12,17-18H,1-2H2,3-5H3 |
InChI Key |
IKPIUOZEIJTVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C1=CC=CC=C1)O)C(C=C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
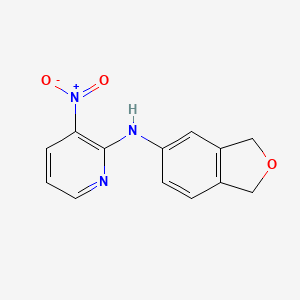
![S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14563294.png)
![N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide](/img/structure/B14563296.png)
![2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14563304.png)
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
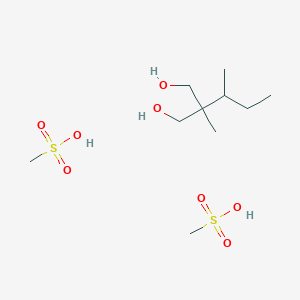
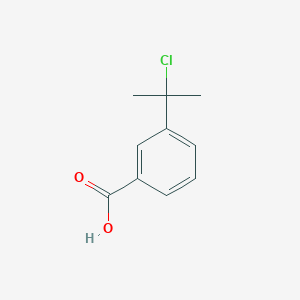
![N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B14563316.png)
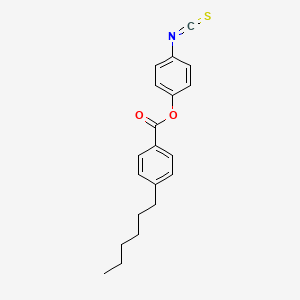

![methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14563333.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate](/img/structure/B14563335.png)
![N-Acetyl-N-[3-bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14563361.png)
